2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one
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Overview
Description
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one is a synthetic organic compound with the molecular formula C17H15ClN2O2S and a molecular weight of 346.83 g/mol This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one typically involves the condensation of 3-chloro-4-methoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazolidinone ring . The reaction conditions often include the use of an acid catalyst and heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the imine group to an amine, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: The compound may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one involves its interaction with molecular targets such as enzymes or receptors. The thiazolidinone ring and the substituted benzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-[(3-Chloro-4-methoxybenzyl)imino]-3-phenyl-1,3-thiazolan-4-one include other thiazolidinone derivatives, such as:
- 2-[(3-Chloro-4-methoxyphenyl)methyl]imino-3-phenyl-1,3-thiazolidin-4-one
- 4-Thiazolidinone derivatives with various substitutions on the benzyl or phenyl rings
These compounds share the thiazolidinone core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methylimino]-3-phenyl-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-22-15-8-7-12(9-14(15)18)10-19-17-20(16(21)11-23-17)13-5-3-2-4-6-13/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHFZTXTELDRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C2N(C(=O)CS2)C3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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